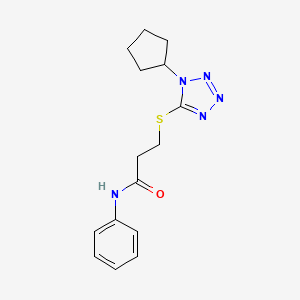
3-(1-cyclopentyltetrazol-5-yl)sulfanyl-N-phenylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-cyclopentyltetrazol-5-yl)sulfanyl-N-phenylpropanamide, also known as CPTSA, is a chemical compound that has shown potential in scientific research. CPTSA has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively. In
Scientific Research Applications
3-(1-cyclopentyltetrazol-5-yl)sulfanyl-N-phenylpropanamide has shown potential in various scientific research applications. It has been studied for its anti-inflammatory, analgesic, and anticonvulsant properties. This compound has also been investigated for its potential as a treatment for neurological disorders such as epilepsy and Alzheimer's disease. Additionally, this compound has been studied for its potential as a diagnostic tool for cancer.
Mechanism of Action
The exact mechanism of action of 3-(1-cyclopentyltetrazol-5-yl)sulfanyl-N-phenylpropanamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and receptors in the body. This compound has been shown to modulate the activity of GABA receptors, which are involved in the regulation of neuronal excitability. Additionally, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. This compound has also been shown to have anticonvulsant effects in animal models of epilepsy. Additionally, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of using 3-(1-cyclopentyltetrazol-5-yl)sulfanyl-N-phenylpropanamide in lab experiments is its ability to modulate the activity of GABA receptors and COX-2 enzymes. This makes it a useful tool for studying the role of these enzymes and receptors in various physiological processes. However, one limitation of using this compound in lab experiments is its potential toxicity. This compound has been shown to have cytotoxic effects on certain cell lines at high concentrations.
Future Directions
There are several future directions for research on 3-(1-cyclopentyltetrazol-5-yl)sulfanyl-N-phenylpropanamide. One direction is to further investigate its potential as a treatment for neurological disorders such as epilepsy and Alzheimer's disease. Another direction is to explore its potential as a diagnostic tool for cancer. Additionally, further studies are needed to determine the optimal dosage and administration route for this compound in order to minimize potential toxicity. Finally, more research is needed to fully understand the mechanism of action of this compound and its effects on various physiological processes.
Conclusion:
In conclusion, this compound is a chemical compound that has shown potential in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research is needed to fully understand the potential of this compound in various scientific research applications.
Synthesis Methods
3-(1-cyclopentyltetrazol-5-yl)sulfanyl-N-phenylpropanamide can be synthesized using various methods. One of the most common methods involves the reaction of 1-cyclopentyltetrazole-5-thiol with N-phenylpropanamide in the presence of a catalyst such as triethylamine. The resulting product is then purified using column chromatography. Other methods involve the use of different reagents and solvents.
properties
IUPAC Name |
3-(1-cyclopentyltetrazol-5-yl)sulfanyl-N-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5OS/c21-14(16-12-6-2-1-3-7-12)10-11-22-15-17-18-19-20(15)13-8-4-5-9-13/h1-3,6-7,13H,4-5,8-11H2,(H,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIPFJNQEVPCZHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=NN=N2)SCCC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

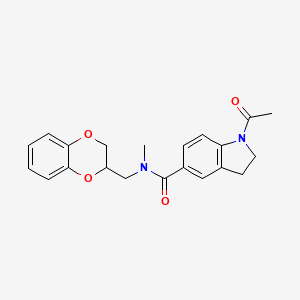
![N-carbamoyl-3-[1-(3,4-dimethylphenyl)imidazol-2-yl]sulfanylpropanamide](/img/structure/B7546188.png)
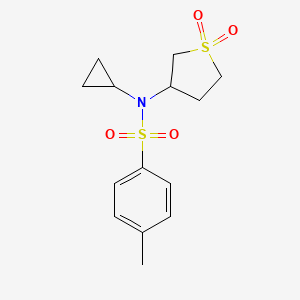
![N-carbamoyl-3-[1-(4-propan-2-ylphenyl)imidazol-2-yl]sulfanylpropanamide](/img/structure/B7546205.png)
![[3-(1,1-Dioxo-1,2-thiazolidin-2-yl)phenyl]-(2-methylmorpholin-4-yl)methanone](/img/structure/B7546210.png)
![6-[4-[(5-Methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B7546213.png)

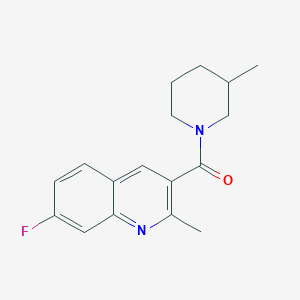
![N-(2,5-dimethylpyrazol-3-yl)-2-(12-oxo-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-11-yl)acetamide](/img/structure/B7546234.png)
![N-carbamoyl-3-[[5-(2-chloro-4,6-dimethylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]propanamide](/img/structure/B7546235.png)

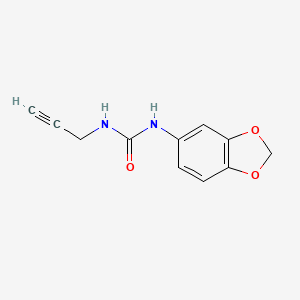
![N-(2,4-difluorophenyl)-2-[(5-ethyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanamide](/img/structure/B7546258.png)
![2-[[5-(4-fluorophenyl)-1,3-oxazol-2-yl]sulfanyl]-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B7546269.png)